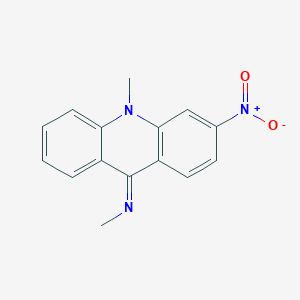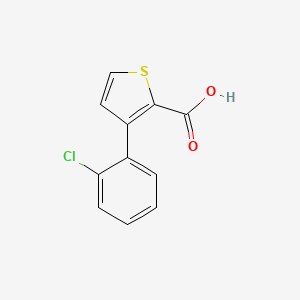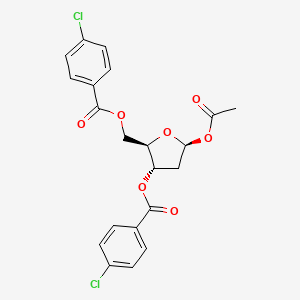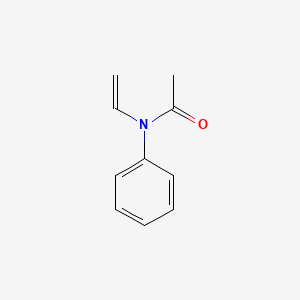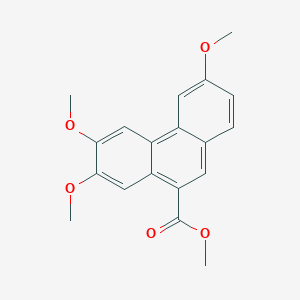
Agn-PC-0nhpo6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nhpo6 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nhpo6 involves the use of specific reagents and conditions to ensure the desired product is obtained. One common method includes the use of silver nitrate as a precursor, with hydrogen peroxide acting as a reducing agent . The reaction conditions, such as temperature, pH, and the concentration of polyvinyl pyrrolidone (PVP) as a dispersant, play a crucial role in determining the size and shape of the resulting nanoparticles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized conditions to ensure uniformity and high yield. The process may include continuous flow reactors and advanced purification techniques to achieve the desired purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0nhpo6 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide for reduction and various acids and bases for pH adjustment . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reduction of silver nitrate with hydrogen peroxide results in the formation of silver nanoparticles .
Scientific Research Applications
Agn-PC-0nhpo6 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability . In biology and medicine, this compound is explored for its potential antimicrobial and anticancer properties . Additionally, it has applications in the industry, particularly in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Agn-PC-0nhpo6 involves its interaction with molecular targets and pathways. In biological systems, it exerts its effects by interacting with cellular components, leading to oxidative stress and cell death in microbial and cancer cells . The compound’s ability to generate reactive oxygen species (ROS) is a key factor in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Agn-PC-0nhpo6 can be compared with other similar compounds, such as decursin and decursinol angelate, which are known for their anticancer properties . While these compounds share some similarities in their biological activities, this compound is unique due to its specific reactivity and stability under various conditions . Other similar compounds include AGN-PC-0CUK9P, which has shown high affinity for dual inhibition of kinases and angiogenesis .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties, including stability and reactivity, make it a valuable subject of study. The compound’s preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and potential for future research and development.
Properties
CAS No. |
4176-23-2 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
methyl 3,6,7-trimethoxyphenanthrene-9-carboxylate |
InChI |
InChI=1S/C19H18O5/c1-21-12-6-5-11-7-16(19(20)24-4)15-10-18(23-3)17(22-2)9-14(15)13(11)8-12/h5-10H,1-4H3 |
InChI Key |
KEBJQGAVCWJAMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C=C(C(=CC3=C(C=C2C=C1)C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


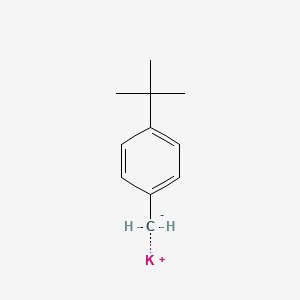
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)

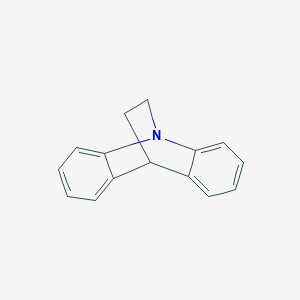
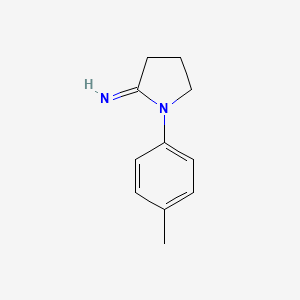

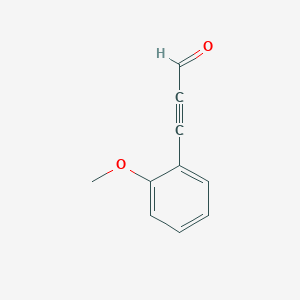
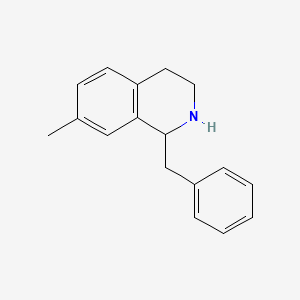

![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
